molecular formula C15H20BFO2 B2449410 trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester CAS No. 2066512-85-2

trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester

Cat. No. B2449410
CAS RN: 2066512-85-2
M. Wt: 262.13
InChI Key: LVDGZAAGXPCWKJ-QWHCGFSZSA-N
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Description

Trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester is a chemical compound with the formula C15H20BFO2 . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are used in various chemical transformations. Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a boronic ester group, and a fluorophenyl group . The exact structure can be found in chemical databases .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 303.0±42.0 °C . Its molecular weight is 262.13 g/mol .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Building Blocks for Synthesis : Trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester and similar compounds are used as building blocks in organic synthesis. For example, fluoroarenes can be transformed into arylboronic acid pinacol esters via C-F bond activation, demonstrating their utility in constructing various boronate esters (Zhou et al., 2016).
  • Stereoselective Synthesis : These compounds play a role in the stereoselective synthesis of cyclopropylboronic acid pinacol esters, trisubstituted cyclopropanols, and cyclobutanones, illustrating their importance in creating molecules with specific three-dimensional structures (Hussain et al., 2009).

Novel Chemical Properties

  • Phosphorescence : Arylboronic esters, including variants similar to this compound, exhibit unique phosphorescence properties in solid state at room temperature. This is remarkable as they do not contain heavy atoms typically needed for phosphorescence (Shoji et al., 2017).

Chemical Transformations

  • Synthesis of Iodoazulenes : this compound is used in methodologies like the synthesis of iodoazulenes, showcasing its versatility in chemical transformations (Narita et al., 2018).
  • Deprotection Methods : Studies on the deprotection of pinanediol and pinacol boronate esters provide insights into the chemical behavior of these compounds, which is essential for their practical application in synthetic chemistry (Inglis et al., 2010).

Reactions and Mechanistic Studies

  • Cycloadditions and Mechanistic Insights : Research has been conducted on the reaction of allenylboronic acid pinacol ester with cyclopentadiene, offering insights into the mechanisms of these chemical reactions and their applications in synthesizing complex molecular structures (Labadie et al., 2021).

Advanced Synthesis Techniques

  • One-Pot Synthesis Approaches : These compounds are used in efficient one-pot synthesis techniques, illustrating their role in streamlining chemical production processes (Spencer et al., 2017).

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the boron moiety. In the Suzuki–Miyaura coupling, for example, the boron moiety is converted into a broad range of functional groups . Protodeboronation of these esters proceeds via a radical chain reaction .

Future Directions

The use of pinacol boronic esters, including this compound, in organic synthesis is a promising area of research. Future directions may include the development of more efficient protocols for the functionalizing deboronation of these esters .

properties

IUPAC Name

2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGZAAGXPCWKJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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